molecular formula C13H10BrNO4S B270453 N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

Cat. No. B270453
M. Wt: 356.19 g/mol
InChI Key: LGCMOODYEMEYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide, also known as NBBS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide in lab experiments is its high specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide for the detection of carbonic anhydrase activity in living cells. Another potential direction is the synthesis of new derivatives of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide with improved solubility and selectivity for carbonic anhydrase. Additionally, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide could be studied further for its potential use as a therapeutic agent in diseases such as cancer and inflammation.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide as a white solid with a melting point of 174-176°C.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of carbonic anhydrase activity in living cells. It has also been studied for its potential use as a photoaffinity label for the identification of protein targets in complex biological systems.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

Molecular Formula

C13H10BrNO4S

Molecular Weight

356.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide

InChI

InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2

InChI Key

LGCMOODYEMEYTG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.